molecular formula C19H20BrN5O B2910848 5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-43-2

5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2910848
CAS No.: 899981-43-2
M. Wt: 414.307
InChI Key: POODUWAXJPDVOB-UHFFFAOYSA-N
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Description

5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction involving azides and alkynes. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using appropriate amines.

    Bromination and Methylation: The bromine and methyl groups are introduced through electrophilic aromatic substitution reactions using bromine and methylating agents, respectively.

    Carboxamide Formation: The carboxamide group is formed through an amidation reaction involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, alkylation, and acylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine), alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as antimicrobial activity or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylphenyl derivatives: These compounds share the bromine and methyl groups on the aromatic ring.

    1,2,3-triazole derivatives: These compounds share the triazole ring structure.

Uniqueness

The uniqueness of 5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O/c1-3-13-5-7-14(8-6-13)11-25-18(21)17(23-24-25)19(26)22-16-9-4-12(2)10-15(16)20/h4-10H,3,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POODUWAXJPDVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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